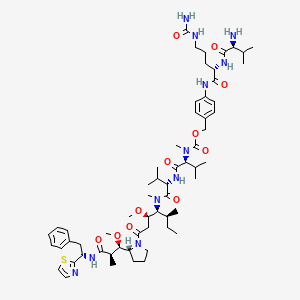
D&C Red No. 34
Vue d'ensemble
Description
D&C Red No. 34 is an organic coloring pigment with a maroon shade . It is primarily used in cosmetics and personal care products such as face makeups (although it is prohibited for eye makeup), soaps, lipsticks, nail lacquer, and hair care products . The dye content of D&C Red No. 34 is between 78% and 83% .
Molecular Structure Analysis
The molecular formula of D&C Red No. 34 is C21H12CaN2O6S . Its average mass is 460.473 Da and its monoisotopic mass is 460.004211 Da .Physical And Chemical Properties Analysis
D&C Red No. 34 is a dark red powder that is insoluble in water . It has good light fastness, outstanding color consistency, excellent dispersibility, and superior chemical and microbiological purity .Applications De Recherche Scientifique
Cosmetic Industry
D&C Red No. 34: is widely used in the cosmetic industry due to its vibrant red hue. It is found in products such as blushers, face powders, and nail polish. The pigment is subject to certification by the Food and Drug Administration (FDA) to ensure safety for personal use .
Biological Labeling
In biological research, D&C Red No. 34 serves as a dye for labeling and tracing in various experiments. Its distinctive color helps in the visualization of biological materials under microscopic analysis or during in vivo studies.
Research on Dye Intermediates
Scientific studies have been conducted on the manufacturing intermediates of D&C Red No. 34 , such as Tobias acid and 3-hydroxy-2-naphthoic acid, which are crucial for understanding the synthesis and quality control of the dye .
Mécanisme D'action
Target of Action
D&C Red No. 34, also known as Pigment Red 63 or CI 15880 , is a monoazo synthetic red dye . It is primarily used as a coloring agent in various cosmetic and personal care products . Its primary target is the visual appearance of these products, enhancing their aesthetic appeal.
Result of Action
The primary result of the action of D&C Red No. 34 is the imparting of a red color to the products it is used in. This enhances the visual appeal of the product, making it more attractive to the consumer .
Action Environment
The efficacy and stability of D&C Red No. 34 can be influenced by various environmental factors. For instance, exposure to light and heat can potentially degrade the dye and reduce its coloring ability. Therefore, products containing D&C Red No. 34 should be stored in a cool, dark place to maintain their color quality . Furthermore, the pH of the product can also affect the color intensity of the dye .
Propriétés
IUPAC Name |
calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6S.Ca/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHKKOQGPOYPLY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12CaN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064347 | |
| Record name | C.I. Pigment Red 63, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D&C Red No. 34 | |
CAS RN |
6417-83-0 | |
| Record name | D & C Red no. 34 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006417830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(1-sulfo-2-naphthalenyl)diazenyl]-, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 63, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium 3-hydroxy-4-[(1-sulphonato-2-naphthyl)azo]-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C RED NO. 34 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAN556989E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary manufacturing impurities found in D&C Red No. 34 and how are they quantified?
A1: The main manufacturing intermediates present in D&C Red No. 34 are 2-amino-1-naphthalenesulfonic acid (Tobias acid) and 3-hydroxy-2-naphthalenecarboxylic acid (3-hydroxy-2-naphthoic acid) [, ]. These impurities, along with subsidiary colors, are quantified using highly sensitive techniques like Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) [, ]. These methods allow for the separation, identification, and quantification of these compounds in D&C Red No. 34 samples.
Q2: How does the UPLC method for analyzing D&C Red No. 34 compare to previous methods?
A2: The UPLC method offers significant advantages over previously employed techniques like Thin Layer Chromatography (TLC) and traditional HPLC []. It provides enhanced resolution with sharper peaks, leading to improved separation of the analytes. Additionally, UPLC significantly reduces analysis time, making it a more efficient method. Lastly, UPLC demonstrates higher accuracy in quantifying subsidiary colors compared to TLC [].
Q3: Why is it important to monitor the levels of manufacturing intermediates in D&C Red No. 34?
A3: Monitoring the levels of manufacturing intermediates, like Tobias acid and 3-hydroxy-2-naphthoic acid, is crucial for ensuring the safety and quality of D&C Red No. 34 []. These impurities may have different toxicological profiles compared to the color additive itself, and their presence above certain levels could potentially pose health risks. Regulatory bodies, such as the U.S. Food and Drug Administration, set strict specifications for the allowable limits of these intermediates in D&C Red No. 34 to mitigate potential risks [, ].
Q4: What can be learned about D&C Red No. 34 from studying its subsidiary colors?
A4: Subsidiary colors, which are structurally related to the main dye component in D&C Red No. 34, can provide insights into the manufacturing process and potential impurities []. By identifying and quantifying these subsidiary colors, researchers can assess the consistency and quality of different batches of D&C Red No. 34. Additionally, understanding the formation and properties of these subsidiary colors can aid in developing improved synthesis and purification methods for the color additive.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Disodium;5-[[4-[(4-amino-3-methoxyphenyl)diazenyl]-2-ethoxy-6-sulfonaphthalen-1-yl]diazenyl]-6-oxidonaphthalene-2-sulfonate](/img/structure/B1494665.png)

![(4aS,13bS,14aR)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydro-5,14-ethanoindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridine](/img/structure/B1494669.png)

![7-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid, 1-oxo-, 1,1-diMethylethyl ester](/img/structure/B1494673.png)

